1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea
Brand Name: Vulcanchem
CAS No.: 1351642-98-2
VCID: VC4357063
InChI: InChI=1S/C18H22N2O2/c21-17(13-16-9-5-2-6-10-16)14-20-18(22)19-12-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
SMILES: C1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea

CAS No.: 1351642-98-2

Cat. No.: VC4357063

Molecular Formula: C18H22N2O2

Molecular Weight: 298.386

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea - 1351642-98-2

Specification

CAS No. 1351642-98-2
Molecular Formula C18H22N2O2
Molecular Weight 298.386
IUPAC Name 1-(2-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea
Standard InChI InChI=1S/C18H22N2O2/c21-17(13-16-9-5-2-6-10-16)14-20-18(22)19-12-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
Standard InChI Key YLJLATXFQADWDV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O

Introduction

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea is a complex organic compound belonging to the class of urea derivatives. It is characterized by its unique structural features, which include a hydroxy group and a phenethylurea moiety. This compound has garnered significant attention in fields such as medicinal chemistry and organic synthesis due to its potential therapeutic properties and applications in drug development.

Biological Activities and Mechanism of Action

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea exhibits potential biological activities due to its interaction with specific biological targets. The hydroxy group and the phenethylurea moiety are crucial for binding to target proteins or enzymes, which may modulate their activity. This modulation could lead to various biological effects, including antimicrobial or anticancer activities.

Biological ActivityPotential Effects
Antimicrobial activityInhibition of microbial growth
Anticancer activityInhibition of tumor cell proliferation

Applications in Scientific Research

This compound has diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable candidate for studying drug-protein interactions and developing new therapeutic agents.

Field of ApplicationResearch Focus
Medicinal ChemistryDrug development and pharmacology
Organic SynthesisSynthesis of complex organic molecules

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator